1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene
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Overview
Description
1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a trifluoroethoxy group attached to a benzene ring, which also contains a methyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene typically involves the reaction of 2-methylphenol with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The trifluoroethoxy group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydroxy derivatives.
Scientific Research Applications
1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoroethoxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-p-anisic acid
- 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol
- 2-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid
Uniqueness: 1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene is unique due to the presence of both a trifluoroethoxy group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications due to its unique structural features.
Biological Activity
1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene, also known by its CAS number 349-07-5, is an organic compound with notable biological activities. This article delves into its chemical properties, mechanisms of action, and potential applications in various fields, particularly in medicine and biology.
- Molecular Formula : C₉H₈ClF₃O
- Molecular Weight : 224.61 g/mol
- Boiling Point : 208.1°C
- Density : 1.288 g/cm³
- Flash Point : 79.7°C
The compound features a benzene ring substituted with a trifluoroethoxy group and a chlorine atom, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its lipophilicity, which facilitates cell membrane penetration. Upon entering cells, the compound may interact with various molecular targets such as enzymes and receptors, potentially inhibiting their activity or altering their functions. The trifluoroethoxy group enhances this interaction due to its hydrophobic character.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of compounds similar to this compound. For instance, derivatives featuring trifluoroethoxy groups have shown varying degrees of inhibitory effects against pathogens like Plasmodium falciparum, the causative agent of malaria. Positioning of the trifluoroethoxy group on the aromatic ring significantly influences antiplasmodial activity; compounds with the substituent at specific positions exhibited enhanced efficacy compared to others .
Case Studies
One notable study synthesized several chalcone derivatives with trifluoroethoxy groups and evaluated their antiplasmodial activity. Compounds with the trifluoroethoxy substituent at the ortho position on the phenyl ring demonstrated substantial inhibitory effects against P. falciparum, with IC₅₀ values as low as 3.0 μg/mL . This indicates that structural modifications can lead to significant variations in biological activity.
Compound | Position of Trifluoroethoxy | IC₅₀ (µg/mL) | Selectivity Index |
---|---|---|---|
3a | Ortho | 3.0 | 8.6 |
3f | Ortho | 2.2 | 8.2 |
1m | Para | 10 | Not specified |
The selectivity index (SI) values indicate that these compounds are non-toxic to mammalian cells while effectively inhibiting parasite growth.
Applications in Drug Development
The compound is being explored for its potential use in drug development due to its unique structural features that may provide advantages in designing fluorinated pharmaceuticals. The incorporation of fluorinated groups is known to enhance metabolic stability and bioavailability in drug candidates .
Safety and Toxicity
While promising as a bioactive compound, safety assessments indicate that this compound is an irritant and should be handled with care in laboratory settings . Further toxicological studies are necessary to fully understand its safety profile before advancing into clinical applications.
Properties
CAS No. |
349-07-5 |
---|---|
Molecular Formula |
C9H8ClF3O |
Molecular Weight |
224.61 g/mol |
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-2-methylbenzene |
InChI |
InChI=1S/C9H8ClF3O/c1-6-4-2-3-5-7(6)14-9(12,13)8(10)11/h2-5,8H,1H3 |
InChI Key |
IWJVUBUSVZHVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(C(F)Cl)(F)F |
Origin of Product |
United States |
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